(Z)-3-amino-3-(4-methoxyphenyl)-2-methylprop-2-enethioamide
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Overview
Description
(Z)-3-amino-3-(4-methoxyphenyl)-2-methylprop-2-enethioamide: is an organic compound characterized by the presence of an amino group, a methoxyphenyl group, and a thioacrylamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-3-amino-3-(4-methoxyphenyl)-2-methylprop-2-enethioamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxybenzaldehyde and methyl thioglycolate.
Formation of Intermediate: The initial step involves the condensation of 4-methoxybenzaldehyde with methyl thioglycolate in the presence of a base such as sodium hydroxide to form an intermediate.
Amination: The intermediate is then subjected to amination using ammonia or an amine source under controlled conditions to yield the final product, this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the thioacrylamide moiety.
Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions, often using halogenating agents or other electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and mild acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and anhydrous solvents.
Substitution: Halogenating agents, electrophiles, and polar aprotic solvents.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thioacrylamide derivatives.
Substitution: Substituted amino and methoxy derivatives.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency of certain catalytic processes.
Biology:
Enzyme Inhibition: Potential inhibitor of specific enzymes, making it useful in biochemical studies.
Drug Development: Investigated for its potential as a pharmacophore in drug design and development.
Medicine:
Antimicrobial Activity: Exhibits antimicrobial properties, making it a candidate for the development of new antimicrobial agents.
Cancer Research: Studied for its potential anticancer properties due to its ability to interact with specific molecular targets.
Industry:
Material Science: Used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Polymer Chemistry: Incorporated into polymers to modify their physical and chemical properties.
Mechanism of Action
The mechanism of action of (Z)-3-amino-3-(4-methoxyphenyl)-2-methylprop-2-enethioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The pathways involved may include:
Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.
Receptor Modulation: Interacting with cell surface or intracellular receptors, altering signal transduction pathways.
Comparison with Similar Compounds
- 3-Amino-3-(4-methoxyphenyl)propionic acid
- 3-Amino-3-(4-methoxyphenyl)cyclobutanol
- 3-Amino-3-(4-methoxyphenyl)acrylamide
Comparison:
- 3-Amino-3-(4-methoxyphenyl)propionic acid: Similar in structure but lacks the thioacrylamide moiety, resulting in different chemical reactivity and biological activity.
- 3-Amino-3-(4-methoxyphenyl)cyclobutanol: Contains a cyclobutanol ring instead of the thioacrylamide group, leading to distinct physical and chemical properties.
- 3-Amino-3-(4-methoxyphenyl)acrylamide: Similar backbone but without the methylthio group, affecting its reactivity and potential applications.
The uniqueness of (Z)-3-amino-3-(4-methoxyphenyl)-2-methylprop-2-enethioamide lies in its combination of functional groups, which confer specific chemical reactivity and biological activity, making it a versatile compound for various applications.
Properties
Molecular Formula |
C11H14N2OS |
---|---|
Molecular Weight |
222.31 g/mol |
IUPAC Name |
3-amino-3-(4-methoxyphenyl)-2-methylprop-2-enethioamide |
InChI |
InChI=1S/C11H14N2OS/c1-7(11(13)15)10(12)8-3-5-9(14-2)6-4-8/h3-6H,12H2,1-2H3,(H2,13,15) |
InChI Key |
RVSBIAFYHQQXMR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C1=CC=C(C=C1)OC)N)C(=S)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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